molecular formula C16H22N2O3 B2738726 1-(2-Methoxyphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea CAS No. 2320381-22-2

1-(2-Methoxyphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea

Cat. No.: B2738726
CAS No.: 2320381-22-2
M. Wt: 290.363
InChI Key: ARONZDUGRYVXHA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-{7-oxaspiro[35]nonan-1-yl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves the reaction of 2-methoxyaniline with a spirocyclic isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically used.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea.

    Reduction: Formation of 1-(2-Methoxyphenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-{7-oxaspiro[3

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxyphenyl group may facilitate binding to certain enzymes or receptors, while the spirocyclic structure could influence the compound’s overall stability and reactivity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea can be compared to other urea derivatives and spirocyclic compounds:

    Similar Compounds: 1-(2-Hydroxyphenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea, 1-(2-Methoxyphenyl)-3-(7-azaspiro[3.5]nonan-1-yl)urea.

    Uniqueness: The presence of both a methoxyphenyl group and an oxaspiro nonane ring system makes this compound unique, as it combines the properties of both functional groups, potentially leading to novel applications and reactivity patterns.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are needed to fully understand and utilize the potential of this intriguing compound.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-20-13-5-3-2-4-12(13)17-15(19)18-14-6-7-16(14)8-10-21-11-9-16/h2-5,14H,6-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARONZDUGRYVXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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